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Compound Focus: Caerulomycin A

CAS No.: 21802-37-9

Cat. No.: S523219

Antifungal and Anti-amoebic Properties

Historical and recent studies have quantitatively demonstrated Caerulomycin A's activity against fungal and

amoebic pathogens.

Table 1: In Vitro and In Vivo Efficacy of Caerulomycin A

Assay Type Pathogen /| Model Key Findings / Metrics source |

VL ¢ v ¢ Context
In Vitro Various fungal strains Minimum Inhibition Concentrations  [1]
Antifungal (MICs) established.
In Vitro Anti- Entamoeba histolytica MIC values: 7.5 pg/mL, 15.6 [2]
amoebic (polyxenic, axenic, monoxenic pg/mL, and 60 pg/mL,

cultures) respectively.

In Vivo Anti- Golden hamsters (extraintestinal  EDso (oral route): 136 mgl/kg [2]
amoebic amoebiasis) (administered x4).
In Vivo Anti- Rats (intestinal amoebiasis) EDso (oral route): 199 mg/kg [2]
amoebic (administered x4).
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Mechanisms of Action and Signaling Pathways

Caerulomycin A exerts its effects through complex mechanisms, particularly by modulating key immune

signaling pathways.
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Caerulomycin A modulates immune response through dual pathways.

Biosynthesis and Production Protocols

Caerulomycin A is produced by marine-derived actinomycete strains like Actinoalloteichus sp.

Table 2: Key Biosynthetic Genes and Enzymes in Caerulomycin A Production
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Gene / . . . .
Function | Catalytic Activity Role in Pathway
Enzyme

CaeAl, A2, Forms a hybrid NRPS-PKS Assembles the core 2,2'-bipyridine skeleton from

A3 assembly line. picolinic acid, malonyl-CoA, L-cysteine, and L-leucine [3].

CaeB1 A trans-acting flavoprotein Oxidatively processes L-cysteinyl on the carrier protein,
(FAD-dependent). crucial for C-C bond formation and heterocyclization [3].

CaeB6 Selective hydroxylase. Branches the pathway by catalyzing C3-hydroxylation,

competing with CaeG1 [4].

CaeGl1 O-methyltransferase. Catalyzes C4-O-methylation, directing biosynthesis
toward the major product Caerulomycin A [4].

Strain Fermentation and Compound Isolation [5]

¢ Fermentation: Grow the producing strain (e.qg., Actinoalloteichus cyanogriseus) on ISP3 agar plates
for approximately 11 days at 28°C.

e Extraction: Dice the fermented medium and extract it with a solvent mixture of ethyl acetate and
methanol (AcOEt/MeOH, 80:20).

¢ Partitioning: Concentrate the organic extract and partition it between water and ethyl acetate
(EtOAC) to separate the compound.

e Purification: Further purify Caerulomycin A from the EtOAc layer using techniques like
chromatography.

Activating Silent Gene Clusters and Enhancing Yield [6] [7]

¢ Ribosome Engineering: Treat the wild-type strain with sub-inhibitory concentrations of antibiotics
like gentamicin to introduce mutations that activate the silent biosynthetic gene cluster (BGC).

¢ Mutant Screening: Select mutant strains showing expression of essential biosynthetic genes (e.g.,
camkE) using RT-PCR and qPCR.

e Strain Improvement: Apply UV mutagenesis to the activated mutant to generate higher-producing
variants.

¢ Process Optimization: Use medium optimization and response surface methodology to significantly
increase titers.

Emerging Therapeutic Applications
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Research has revealed promising applications beyond its original antifungal use:

¢ Immunosuppressive Agent: It shows potential for treating autoimmune diseases and improving
allogeneic graft survival by selectively expanding regulatory T cells (Tregs) [6] [1].

e Dual-Targeting Anticancer Agent: It acts on both tubulin (promoting polymerization) and DNA
topoisomerase | (inhibiting activity), showing efficacy in various cancer models, including triple-
negative breast cancer, with low cytotoxicity [8] [9] [5].

e Sepsis Treatment: It modulates macrophage polarization from the pro-inflammatory M1 phenotype to
the anti-inflammatory M2 phenotype, improving survival in mouse models of LPS-induced sepsis [10].

Key Considerations for Researchers

e The Multi-Target Paradigm: Its efficacy in cancer and immune modulation likely stems from its multi-
target mechanism, a valuable feature for overcoming drug resistance [5].

e Biosynthetic Engineering Potential: Understanding the enzymatic branching of the pathway
enables synthetic biology approaches to create new bipyridine analogues [4] [3].

¢ Toxicity Profile: While some studies report low cytotoxicity in cancer models [8], earlier in vivo anti-
amoebic studies noted toxicity within the therapeutic range [2]. Thorough toxicological evaluation
remains essential.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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